molecular formula C22H25F3N2O B2880191 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone CAS No. 432532-43-9

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone

Cat. No. B2880191
CAS RN: 432532-43-9
M. Wt: 390.45
InChI Key: OGJHYTCWTNBFGC-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone, also known as TFPKP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPKP is a ketone-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related structurally to the tert-butyl group in the compound, are versatile intermediates for the asymmetric synthesis of amines, enabling the creation of a wide range of highly enantioenriched amines using a methodology that involves the addition of different classes of nucleophiles. This process highlights the tert-butyl group's role in activating imines for nucleophilic addition and its utility in asymmetric catalysis (Ellman et al., 2002).

Synthesis of β-Amino Acids

The synthesis of (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid, an example of leveraging tert-butyl groups in the synthesis of β-amino acids, showcases the compound's role in the formation of complex molecules essential in medicinal chemistry and biological studies (Linder et al., 2003).

Immobilization of Ketones

Piperazine-derived hydrazone linkers have been used for the alkylation of solid-phase immobilized ketones, demonstrating the application of piperazine groups in facilitating reactions on solid supports. This technique is particularly relevant for the synthesis of various alkylated products, demonstrating the utility of piperazine and tert-butyl groups in solid-phase synthesis (Lazny & Michalak, 2002).

Photocatalysis and Ligand Design

The use of tert-butyl and piperazine groups in the design and synthesis of novel ligands for photocatalysis reveals their importance in creating efficient catalysts for photochemical reactions. Such applications are crucial for developing new materials and processes in chemistry (Bonnet et al., 2003).

Organocatalysis

4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, an organocatalyst, exemplifies the trifluoromethyl and tert-butyl groups' role in facilitating high-efficiency catalytic reactions, such as the Michael addition of ketones and aldehydes to nitrostyrenes. This highlights the compound's utility in asymmetric synthesis, providing a pathway to synthesize products with high yield and stereoselectivity (Wang et al., 2009).

properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O/c1-21(2,3)17-9-7-16(8-10-17)20(28)27-13-11-26(12-14-27)19-6-4-5-18(15-19)22(23,24)25/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJHYTCWTNBFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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